Cas no 60192-57-6 (3,9-dihydro-3-methyl-6H-Purin-6-imine)

3,9-dihydro-3-methyl-6H-Purin-6-imine structure
60192-57-6 structure
Productnaam:3,9-dihydro-3-methyl-6H-Purin-6-imine
CAS-nummer:60192-57-6
MF:C6H7N5
MW:149.153279542923
CID:1114744
PubChem ID:135398661

3,9-dihydro-3-methyl-6H-Purin-6-imine Chemische en fysische eigenschappen

Naam en identificatie

    • 3,9-dihydro-3-methyl-6H-Purin-6-imine
    • s2767
    • 3-methyl adenine
    • NS00005696
    • BRN 0146087
    • 3-methyl-7H-purin-6-imine
    • AMY11868
    • NSC-66389
    • 5-26-17-00151 (Beilstein Handbook Reference)
    • ADENINE, 3-METHYL-
    • UNII-DR88TV7SNU
    • n3-methyladenine
    • AKOS006228458
    • 3-methyl-Adenine
    • EINECS 225-908-6
    • J-800199
    • 6-Amino-3-methylpurine
    • UNII-3899G64TKW
    • M2518
    • 3-Methyladenine autophagy inhibitor
    • GLXC-04639
    • SCHEMBL48369
    • DR88TV7SNU
    • 3-Methyladenine?
    • CHEMBL4303725
    • 4ai5
    • NCIOpen2_000270
    • J-640198
    • 6H-Purin-6-imine, 3,7-dihydro-3-methyl-
    • Q27094948
    • AC-28818
    • C00913
    • 1p7m
    • InChI=1/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3H,7H2,1H
    • C6H7N5
    • Purine, 3,6-dihydro-6-imino-3-methyl-
    • CS-5207
    • DB04104
    • SY026559
    • 3-Methyladenine (3-MA)
    • 3-Methyladenine, autophagy inhibitor
    • PD019337
    • W-202935
    • MFCD00010531
    • Bio1_001400
    • 3-MA , NSC 66389
    • 6H-Purin-6-imine, 3,9-dihydro-3-methyl-
    • A7582
    • Bio1_000422
    • 3-Methyl-3H-purin-6-amine #
    • SW220216-1
    • 3-METHYL-3H-PURIN-6-YLAMINE
    • CHEBI:38635
    • HY-19312
    • NSC 66389
    • 5142-23-4
    • EX-A130
    • BDBM50488841
    • NSC66389
    • DB-051961
    • N(3)-methyladenine
    • purine, 6-amino-3-methyl-
    • 3-MA nucleobase
    • 3-MA
    • DTXSID901346127
    • 3-Methyl-3H-purin-6-amine
    • HB2267
    • AKOS003382321
    • SCHEMBL254058
    • 3-methylpurin-6-amine
    • FSASIHFSFGAIJM-UHFFFAOYSA-N
    • AS-19224
    • ZPBYVFQJHWLTFB-UHFFFAOYSA-N
    • 3899G64TKW
    • Bio1_000911
    • DTXSID80199406
    • 3-methyladenine
    • SMR002530641
    • Autophagy Inhibitor, 3-MA
    • CCG-206388
    • 3-METHYL-6-AMINOPURINE
    • 3-Methyl-3H-adenine
    • 60192-57-6
    • MLS006010995
    • SCHEMBL15764619
    • 3-methyl-3H-purin-6-ylamine (ACD/Name 4.0)
    • METHYLADENINE, N(3)-
    • BCP02452
    • CHEMBL292268
    • 3-methyl-3H-purin-6-amine (ACD/Name 4.0)
    • NCGC00345447-02
    • 3H-Purin-6-amine, 3-methyl-
    • BRD-K81647657-001-01-9
    • HMS3656P04
    • Inchi: InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)
    • InChI-sleutel: ZPBYVFQJHWLTFB-UHFFFAOYSA-N
    • LACHT: CN1C=NC(=N)C2=C1NC=N2

Berekende eigenschappen

  • Exacte massa: 149.07014524g/mol
  • Monoisotopische massa: 149.07014524g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0
  • Complexiteit: 211
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.2
  • Topologisch pooloppervlak: 68.1Ų

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